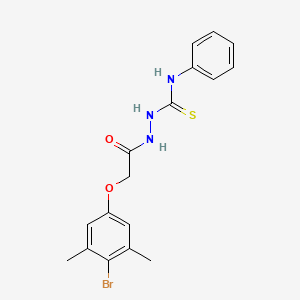

![molecular formula C17H17N3O2S B2383488 (2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-40-4](/img/structure/B2383488.png)

(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Chemistry and Drug Development

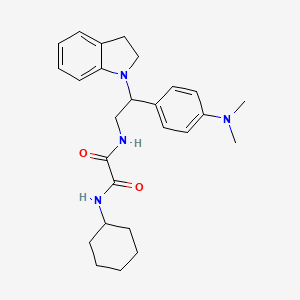

a. Anticancer Agents: MPM derivatives have been investigated for their cytotoxic properties against cancer cells. Researchers have synthesized analogs of MPM and evaluated their efficacy in inhibiting tumor growth. These compounds may act through various mechanisms, such as interfering with cell cycle progression or inducing apoptosis.

b. Anti-Inflammatory Compounds: MPM-based molecules have shown anti-inflammatory activity by modulating key pathways involved in inflammation. Their ability to inhibit pro-inflammatory cytokines and enzymes makes them attractive candidates for developing novel anti-inflammatory drugs.

c. Antimicrobial Agents: MPM derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. These compounds could serve as leads for designing new antibiotics or antifungal agents.

a. C-H Functionalization: The Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis with water is an exciting development . MPM’s involvement in this transformation highlights its potential as a substrate for C-H functionalization reactions.

Mechanism of Action

Target of Action

Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed antimicrobial effects .

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microorganisms, leading to their death or inhibition .

Result of Action

The result of the compound’s action is likely the death or inhibition of microorganisms, given the antimicrobial activity of similar compounds . The exact molecular and cellular effects would depend on the specific targets and pathways affected by the compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-14(15)16(21)20-10-9-19-17(20)23-12-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLLDMAWUWRUAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)